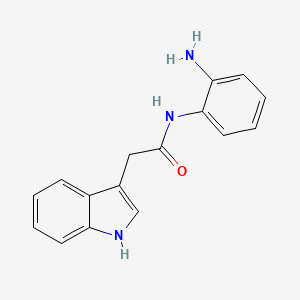
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide is a compound that features both an indole and an aniline moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The aniline moiety consists of a benzene ring attached to an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzamide with indole-3-acetic acid under acidic conditions. The reaction typically proceeds through the formation of an amide bond between the amino group of 2-aminobenzamide and the carboxyl group of indole-3-acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
科学研究应用
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide involves its interaction with molecular targets and pathways. The indole moiety can interact with various biological receptors, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(2-aminophenyl)-2-(1H-indol-3-yl)ethanamide
- N-(2-aminophenyl)-2-(1H-indol-3-yl)propionamide
Uniqueness
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of an indole and an aniline moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O/c17-13-6-2-4-8-15(13)19-16(20)9-11-10-18-14-7-3-1-5-12(11)14/h1-8,10,18H,9,17H2,(H,19,20) |
InChI 键 |
PSTAFYHECNVDNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


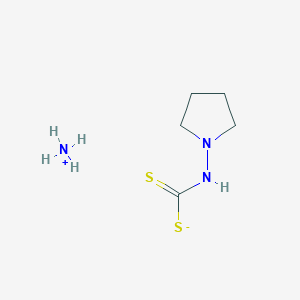
![N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline](/img/structure/B14112536.png)
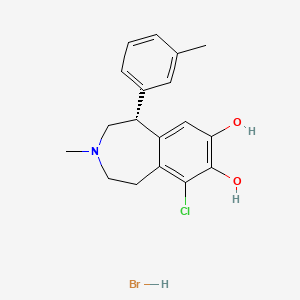



![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B14112566.png)
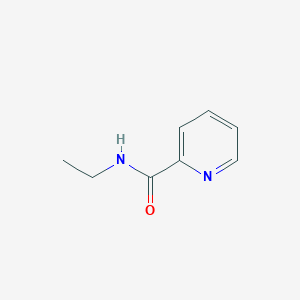

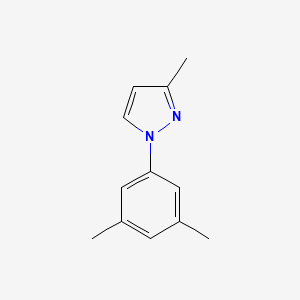
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14112578.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112580.png)
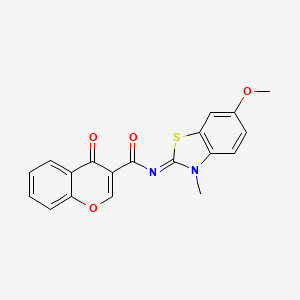
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
